molecular formula C15H9BrFNO2 B5805109 N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide

Cat. No. B5805109
M. Wt: 334.14 g/mol
InChI Key: MLPRUQNXDQNLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide, also known as BFF, is a synthetic compound that has been widely used in scientific research. BFF is a potent and selective inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide is a potent and selective inhibitor of PP2A. PP2A is a serine/threonine phosphatase that is involved in the regulation of many cellular processes. The inhibition of PP2A by this compound results in the accumulation of phosphorylated proteins, which can lead to changes in cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are related to its inhibition of PP2A. This compound has been shown to affect cell growth, differentiation, and apoptosis. In addition, this compound has been shown to affect the activity of other signaling pathways, including the Akt/mTOR pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide in lab experiments include its potency and selectivity for PP2A, as well as its ability to affect multiple cellular processes. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are many future directions for research on N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide. One direction is to study the role of PP2A in cancer and other diseases, and to investigate the potential of this compound as a therapeutic agent. Another direction is to study the effects of this compound on other signaling pathways and cellular processes, and to identify potential new targets for drug development. Finally, there is a need for further research on the toxicity and safety of this compound, and for the development of new methods for dosing and monitoring its use in lab experiments.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide involves several steps. The first step is the synthesis of 4-bromo-2-fluoroaniline, which is then coupled with 1-benzofuran-3-carboxylic acid to form this compound. The final product is obtained after purification using column chromatography. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide has been widely used in scientific research as a tool to study the role of PP2A in cellular processes. PP2A is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by this compound has been shown to affect these processes, making it a valuable tool for studying the function of PP2A.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-9-5-6-13(12(17)7-9)18-15(19)11-8-20-14-4-2-1-3-10(11)14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRUQNXDQNLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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